(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Acryloylation: The thiophene derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine to form the 3-(thiophen-2-yl)acryloyl intermediate.
Piperidine Ring Formation: The intermediate is reacted with 4-piperidone under reductive amination conditions to form the piperidin-4-yl derivative.
Imidazolidine-2,4-dione Formation: Finally, the piperidin-4-yl derivative is reacted with urea under cyclization conditions to form the imidazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated using alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Pd/C, hydrogen gas (H₂)
Substitution: Alkyl halides, base (e.g., NaH)
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Saturated alkane derivatives
Substitution: N-alkylated piperidine derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical assays.
Medicine
Medically, this compound shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique electronic or optical properties, making it useful in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione: Similar structure but with a furan ring instead of a thiophene ring.
(E)-3-(1-(3-(pyridin-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione imparts unique electronic properties, making it more suitable for applications in materials science compared to its furan or pyridine analogs. Additionally, the specific arrangement of functional groups in this compound may result in distinct biological activities, offering potential advantages in medicinal chemistry.
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(4-3-12-2-1-9-22-12)17-7-5-11(6-8-17)18-14(20)10-16-15(18)21/h1-4,9,11H,5-8,10H2,(H,16,21)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEWBXLCQQVGQU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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